molecular formula C12H8FNO3 B6340967 5-(2-Fluorophenyl)-6-hydroxynicotinic acid CAS No. 1214353-27-1

5-(2-Fluorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6340967
CAS No.: 1214353-27-1
M. Wt: 233.19 g/mol
InChI Key: LNNWQASPBVGEQH-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-6-hydroxynicotinic acid (CAS: 1261957-61-2) is a fluorinated derivative of nicotinic acid, with the molecular formula C₁₃H₁₀FNO₄ . The compound features a 6-hydroxynicotinic acid core substituted at the 5-position with a 2-fluorophenyl group. This structural modification introduces both electronic and steric effects, distinguishing it from simpler nicotinic acid derivatives.

Properties

IUPAC Name

5-(2-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-4-2-1-3-8(10)9-5-7(12(16)17)6-14-11(9)15/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNWQASPBVGEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CNC2=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673424
Record name 5-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214353-27-1
Record name 5-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for higher efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorophenyl derivatives .

Scientific Research Applications

5-(2-Fluorophenyl)-6-hydroxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The hydroxyl group may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Key Properties/Findings References
6-Hydroxynicotinic acid -OH at position 6 C₆H₅NO₃ Exhibits pH-dependent crystallization; forms polymorphs and aggregates in aqueous media. Lower reaction rates due to anion stability .
5-(2-Fluorophenyl)nicotinic acid -Ph(2-F) at position 5 C₁₂H₈FNO₂ Higher electron-withdrawing effect from fluorine enhances acidity compared to unsubstituted nicotinic acid.
6-Fluoronicotinic acid -F at position 6 C₆H₄FNO₂ Fluorine substitution at position 6 increases electron deficiency, altering reactivity and solubility .
5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid -Ph(4-Cl-3-Me) at position 5 C₁₃H₁₀ClNO₃ Chlorine and methyl groups introduce steric hindrance, potentially reducing metabolic degradation rates .
Key Observations:
  • Substituent Effects : The 2-fluorophenyl group in 5-(2-Fluorophenyl)-6-hydroxynicotinic acid introduces a strong electron-withdrawing effect, which may stabilize the hydroxyl group at position 6 and influence intermolecular interactions during crystallization .
  • Reactivity : Compared to 6-hydroxynicotinic acid, the fluorophenyl substitution likely reduces reaction rate constants further due to increased resonance stabilization of the anion .
  • Biological Activity : While fluorophenyl-containing analogs (e.g., triazole derivatives) are associated with antimicrobial properties , specific data on the target compound’s bioactivity remain unconfirmed.

Crystallization and Solubility

  • 6-Hydroxynicotinic acid forms diverse solid-state structures (e.g., polymorphs, hydrates) depending on pH, with crystallization outcomes sensitive to intramolecular hydrogen bonding .

Metabolic Pathways

  • 6-Hydroxynicotinic acid is a key intermediate in microbial degradation pathways (e.g., in Clostridium and Pseudomonas), undergoing enzymatic reduction to 1,4,5,6-tetrahydro-6-oxonicotinic acid .
  • The fluorophenyl substitution in the target compound may hinder enzymatic processing, as fluorinated aromatics are often resistant to degradation .

Chemical Reactivity

  • 6-Chloronicotinic acid and 6-methylnicotinic acid demonstrate that electron-withdrawing groups (e.g., -Cl) increase reaction rates, while electron-donating groups (e.g., -Me) decrease them .
  • The 2-fluorophenyl group in the target compound likely exerts a stronger electron-withdrawing effect than -Cl or -OH, further stabilizing intermediates and reducing reactivity .

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